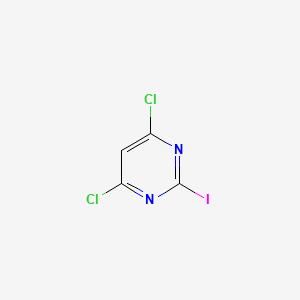

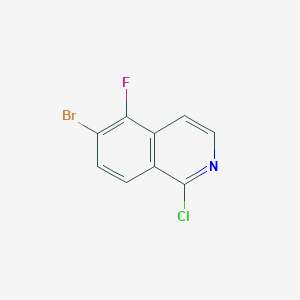

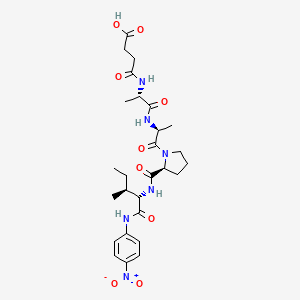

![molecular formula C5H11ClF3NS B1447125 3-[(2,2,2-三氟乙基)硫烷基]丙胺盐酸盐 CAS No. 1803585-06-9](/img/structure/B1447125.png)

3-[(2,2,2-三氟乙基)硫烷基]丙胺盐酸盐

描述

“3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClF3NS and a molecular weight of 209.66 g/mol. It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the condensation of excess acryloyl chloride with 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethan-1-ol . The resulting product is then purified by flash chromatography .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 19F NMR, and 13C NMR can provide valuable information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, it can be used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, NMR spectroscopy can provide information about the chemical shifts of the protons and carbons in the molecule .科学研究应用

1. High Energy Density Lithium Metal Batteries

- Application Summary : 3-(2,2,2-Trifluoroethoxy)propionitrile (FEON), a fluorinated nitrile compound, is used as an electrolyte solvent for high-energy density Li|NCM batteries .

- Methods of Application : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NMC cathode .

- Results : The maximum coordination number of 3 for FEON molecules in the solvation structure is disclosed through molecular dynamics simulation combined with Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy measurements .

2. Electrolyte Additives for Lithium Transition Metal-Oxide Cathodes

- Application Summary : Tris (2,2,2-trifluoroethyl)phosphite (TTFP) is used as an additive to address surface destabilization issues of lithium transition metal ™-oxide cathodes .

- Methods of Application : The additive modifies the surface film on the cathode and binds at the surface, but it does not passivate the cathode surface towards electrolyte oxidation .

- Results : The majority of the TTFP forms stable, free tris (2,2,2-trifluoroethyl)phosphate (TTFPa) molecules by removing O atoms from the charged NMC cathode surface .

3. Poly (fluoroacrylate)s with Tunable Surface Hydrophobicity

- Application Summary : The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

- Methods of Application : These copolymerizations, initiated by tert-butyl peroxypivalate at varying comonomer feed ratios led to a series of poly (FATRIFE-co-MAF) copolymers with different molar compositions .

- Results : A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .

4. Synthesis of a Novel Fluorinated Polymer

- Application Summary : Tetrafluoro (trifluoromethyl)-λ6-sulfanylethyl acrylate, a novel acrylate monomer, was polymerized by initiation with azobisisobutyronitrile (AIBN) at 60 °C to form a soft gel .

- Methods of Application : This novel fluorinated ester was prepared by condensation of excess acryloyl chloride with 2- (tetrafluoro (trifluoromethyl)-λ6-sulfanyl)ethan-1-ol .

- Results : Thermal decomposition of the polymer begins at 180 °C. Aqueous wetting by static contact measurement yielded a contact angle of 98° .

5. Derivatization of Aqueous Carboxylic Acids

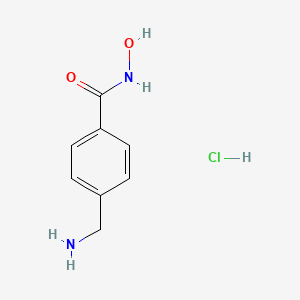

- Application Summary : 2,2,2-Trifluoroethylamine hydrochloride is used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .

- Methods of Application : The carboxylic acid is reacted with 2,2,2-Trifluoroethylamine hydrochloride to form the corresponding amide .

- Results : This method allows for the analysis of carboxylic acids in aqueous solutions .

6. Battery Manufacturing

- Application Summary : 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a fluorinated ether that finds extensive use as an electrolyte solvent and diluent in various battery technologies .

- Methods of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance. It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

- Results : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant .

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured. Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation .

属性

IUPAC Name |

3-(2,2,2-trifluoroethylsulfanyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NS.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSTZXXYLOSZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride | |

CAS RN |

1803585-06-9 | |

| Record name | 1-Propanamine, 3-[(2,2,2-trifluoroethyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

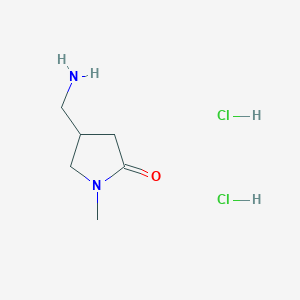

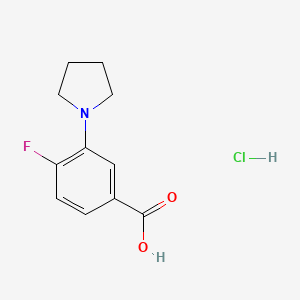

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)

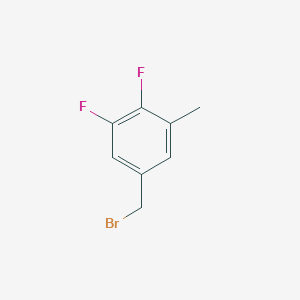

![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)

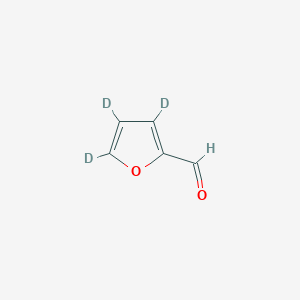

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)